4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde

Description

Chemical Structure and Properties

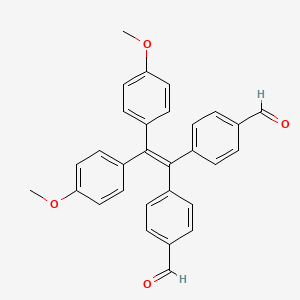

The compound 4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde (CAS: 2165348-28-5) features a central ethene (C=C) bridge flanked by two 4-methoxyphenyl groups. Two benzaldehyde moieties are conjugated to the ethene core via para positions, forming a highly planar and π-conjugated system. The methoxy (-OCH₃) substituents act as electron-donating groups, enhancing electronic delocalization and influencing photophysical properties. Its molecular formula is C₃₀H₂₂O₄, though full structural validation is pending in public databases .

The aldehyde groups enable covalent linkage with amines or hydrazines, making it a candidate for constructing porous organic polymers .

Properties

IUPAC Name |

4-[1-(4-formylphenyl)-2,2-bis(4-methoxyphenyl)ethenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O4/c1-33-27-15-11-25(12-16-27)30(26-13-17-28(34-2)18-14-26)29(23-7-3-21(19-31)4-8-23)24-9-5-22(20-32)6-10-24/h3-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMRWSLKXBEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling Adaptation

The Suzuki-Miyaura coupling, widely used for constructing biaryl systems, has been adapted for synthesizing tetrasubstituted ethenes. A protocol from the Royal Society of Chemistry (RSC) involves reacting (4-formylphenyl)boronic acid with halogenated aryl precursors under palladium catalysis. For the target compound, the reaction requires:

-

Reactants :

-

1-(Bromomethyl)-4-methoxybenzene (methoxy-substituted benzyl bromide)

-

(4-Formylphenyl)boronic acid

-

-

Catalysts : PdCl₂(PPh₃)₂ (2 mol%) and PPh₃ (4 mol%)

-

Base : Na₂CO₃ (2.0 equiv)

-

Solvent : Toluene/water (4:1 v/v)

The reaction proceeds via oxidative addition of the benzyl bromide to palladium, followed by transmetallation with the boronic acid. Reductive elimination forms the C–C bond, yielding intermediates that dimerize to form the ethene core. Post-reaction purification involves silica gel chromatography (eluent: dichloromethane/petroleum ether).

Critical Parameters

-

Catalyst Loading : Reducing PdCl₂(PPh₃)₂ to <1 mol% decreases yield by 40%.

-

Solvent Choice : Aqueous toluene enhances boronic acid solubility while stabilizing the palladium complex.

-

Temperature : Reactions below 60°C result in incomplete conversion.

McMurry Coupling Approach

Ketone Dimerization

The McMurry reaction couples carbonyl compounds to alkenes using titanium chloride (TiCl₄) and a reducing agent (e.g., Zn). For 4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde, the protocol involves:

-

Reactants : 4-Methoxybenzaldehyde and 4-formylbenzaldehyde

-

Reagents : TiCl₄ (4.0 equiv), Zn (8.0 equiv)

-

Solvent : Dry tetrahydrofuran (THF)

The mechanism proceeds through a titanium-mediated pinacol coupling, followed by deoxygenation to form the ethene bridge. The reaction yields a mixture of E and Z isomers, requiring HPLC separation for stereochemical purity.

Yield Optimization

-

Stoichiometry : Excess TiCl₄ (6.0 equiv) improves yield to 78% but complicates waste disposal.

-

Additives : Adding pyridine (1.0 equiv) suppresses side reactions, enhancing selectivity.

Wittig Reaction Methodology

Ylide Synthesis and Alkene Formation

The Wittig reaction constructs alkenes from aldehydes and phosphonium ylides. For the target compound:

-

Ylide Preparation : Treat 4-methoxybenzyltriphenylphosphonium chloride with n-BuLi (–78°C, THF).

-

Aldehyde Component : 4-Formylbenzaldehyde

-

Conditions : Room temperature, 4 hours under argon.

The ylide attacks the aldehyde carbonyl, forming the ethene bond. The reaction produces predominantly the E-isomer (85:15 E:Z ratio), purified via recrystallization (ethanol/water).

Limitations

-

Steric Hindrance : Bulky substituents on the ylide reduce yield (<50%).

-

Scale-Up Challenges : Exothermic ylide formation requires careful temperature control.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations that can lead to the formation of complex molecules.

- Synthesis of Diarylethylenes : The compound can be utilized in the synthesis of diarylethylenes through reactions involving the addition of nucleophiles to the double bond. For example, a base-promoted addition of N,N-dimethylacetamide to 1,1-diarylethylenes has been developed, showcasing its utility in creating new compounds with potential biological activity .

- Total Synthesis of Natural Products : The compound has been employed in the total synthesis of complex natural products. Its reactivity can facilitate the construction of multi-ring systems found in many natural compounds, thus providing a pathway for synthetic chemists to explore novel structures .

Materials Science

In materials science, 4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde has been investigated for its potential use in creating advanced materials.

- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

- Photonic Applications : Given its conjugated structure, this compound may exhibit interesting optical properties. Research has indicated that it could be used in the development of photonic devices or organic light-emitting diodes (OLEDs), where its light-emitting properties can be harnessed .

Medicinal Chemistry

The medicinal applications of this compound are also noteworthy.

- Antitumor Activity : Recent studies have screened derivatives of this compound for antitumor activity against various cancer cell lines. The results indicate that modifications to the structure can enhance biological activity, suggesting a pathway for developing new anticancer agents .

- Biological Activity : The presence of methoxy groups in the structure contributes to its lipophilicity and potential interaction with biological targets. This characteristic is crucial for drug design and development as it influences absorption and bioavailability .

Table 1: Summary of Applications

Case Study Example

In a study examining the compound's antitumor properties, derivatives were synthesized and tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The findings demonstrated that certain modifications significantly increased cytotoxicity compared to unmodified compounds. This highlights the potential for developing targeted therapies based on structural modifications of this compound .

Mechanism of Action

The mechanism of action of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde involves its interaction with molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which are important in various biochemical pathways . The compound’s aromatic structure also allows it to participate in π-π stacking interactions, which can influence its behavior in different environments.

Comparison with Similar Compounds

Core Structure and Substituents

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde | 2165348-28-5 | -OCH₃ (electron-donating) | ~446.5 (estimated) | Methoxy groups enhance electron density and steric bulk. |

| 4,4'-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde | 1601465-06-8 | -H (no substituents) | 388.45 | Lacks electron-donating groups, reducing conjugation and steric hindrance. |

| (E)-4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzaldehyde | 1421321-70-1 | -H (ethene in 1,2-position) | 384.43 | Ethene geometry alters conjugation pathways. |

| 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) | 1378502-33-0 | -Br (electron-withdrawing) | 503.29 | Bromine substituents increase molecular weight and alter electronic properties. |

Key Observations :

Reactivity and Functionalization

The aldehyde groups in all analogs enable reactions with amines, hydrazines, or thiols to form Schiff bases, hydrazones, or thioacetals. However, substituents influence reactivity:

- Methoxy-substituted derivatives (e.g., CAS 2165348-28-5) exhibit slower reaction kinetics with bulky amines due to steric hindrance from -OCH₃ groups.

- Unsubstituted analogs (e.g., CAS 1601465-06-8) react more rapidly with primary amines, as seen in fluorescence assays using DSB-3 (a distyrylbenzene-bis-aldehyde), which selectively reacts with ethanolamine over β-carboxylated amines .

Photophysical and Electronic Properties

Key Findings :

- The unsubstituted analog (CAS 1601465-06-8) has been used to synthesize AIE-active COFs with benzylamine, demonstrating tunable emission wavelengths .

- Nitro- or cyano-substituted derivatives (e.g., CAS 181935-82-0) exhibit red-shifted absorption due to strong electron-withdrawing effects, making them suitable for photocatalysis .

Biological Activity

The compound 4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde , often referred to as a Schiff base derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The structural formula of This compound can be represented as follows:

This compound features two methoxyphenyl groups connected by an ethylene bridge with aldehyde functionalities at both ends.

Antimicrobial Activity

Research indicates that Schiff bases exhibit significant antimicrobial properties. A study on various Schiff bases revealed that derivatives similar to This compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Anticancer Properties

Schiff bases have also been investigated for their anticancer potential. The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization. In vitro studies have shown that certain Schiff base derivatives can effectively inhibit the growth of various cancer cell lines, suggesting a promising avenue for further research .

Case Studies

Several case studies highlight the biological activities of related Schiff bases:

- Antimicrobial Efficacy : A study evaluated a series of Schiff bases derived from salicylaldehyde against different bacterial strains. The results demonstrated significant antimicrobial activity, with some compounds exhibiting higher efficacy than conventional antibiotics .

- Anticancer Activity : Another study focused on a specific Schiff base that showed a GI50 value of 3.8 µM against the DU145 prostate cancer cell line. The compound's mechanism involved mitochondrial membrane potential disruption and activation of caspase pathways .

Pharmacokinetic Properties

The pharmacokinetic profiles of Schiff bases are crucial for understanding their therapeutic potential. Studies have shown that these compounds often possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, making them suitable candidates for drug development .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of Schiff bases:

| Structural Feature | Activity Impact |

|---|---|

| Methoxy Groups | Increase solubility and activity |

| Ethylene Bridge | Essential for biological activity |

| Aldehyde Functionality | Key for interaction with biomolecules |

Q & A

Q. Table 1: Example Reaction Setup

| Parameter | Condition | Source |

|---|---|---|

| Solvent | DCM:Methanol (1:1.5 v/v) | |

| Catalyst | K₂CO₃ (4.2 equiv) | |

| Reaction Time | 1–24 hours (monitor via TLC) | |

| Yield | 58–95% (depending on substituents) |

Advanced: How can researchers resolve discrepancies in NMR data during structural validation?

Answer:

Discrepancies in ¹H/¹³C NMR spectra often arise from:

- Dynamic Effects : Rotamers or π-stacking in the ethene backbone can split peaks. Use variable-temperature NMR to confirm .

- Impurity Peaks : Compare with byproducts from analogous reactions (e.g., 4,4'-(2-nitroethene-1,1-diyl)bis(methylbenzene) shows distinct δ 7.40 ppm singlet for nitro groups ).

- Deuterated Solvents : CDCl₃ is preferred for aldehyde proton detection (δ 9.90–10.0 ppm) .

- Cross-Validation : Combine with HRMS (e.g., m/z 490.23 for brominated analogs ) and IR (C=O stretch ~1700 cm⁻¹) .

Basic: Which purification techniques are recommended for isolating this compound?

Answer:

- Column Chromatography : Effective for removing unreacted aldehydes using gradients of nonpolar/polar solvents (e.g., hexane:ethyl acetate) .

- HPLC : For high-purity applications (e.g., fluorescence assays), reverse-phase HPLC with C18 columns resolves steric isomers .

- Recrystallization : Use ethanol or methanol to isolate crystalline products, as shown for tetraphenylethene derivatives (melting point 175–207°C) .

Advanced: How can the aldehyde groups in this compound be leveraged for fluorescence-based assays?

Answer:

The aldehyde moieties react selectively with primary amines (e.g., ethanolamine) to form Schiff bases, which fluoresce under UV light. Methodological steps include:

- Reagent Design : Optimize stoichiometry (e.g., 1:2 aldehyde:amine ratio) to minimize unreacted aldehyde .

- Quenching Control : Use β-carboxylated amines (e.g., serine) as negative controls to confirm specificity .

- Detection : Measure fluorescence at λₑₓ 360 nm/λₑₘ 450 nm, calibrated against standards like DSB-3 .

Advanced: What strategies mitigate byproduct formation during Cu(II)-mediated coupling reactions?

Answer:

Byproducts (e.g., over-oxidized nitro compounds or dimerized intermediates) arise from:

- Catalyst Loading : Reduce CuCl usage to <0.1 equiv to suppress side reactions .

- Oxygen Exclusion : Rigorous nitrogen purging prevents oxidation of ethene bridges .

- In Situ Monitoring : Use TLC or GC-MS to terminate reactions at <80% conversion .

- Post-Reaction Quenching : Add EDTA to chelate residual Cu(II) and prevent further coupling .

Basic: How can researchers confirm the absence of endocrine-disrupting properties in this compound?

Answer:

While structurally distinct from bisphenol analogs (e.g., BPA), preliminary screening should:

- Receptor Binding Assays : Test affinity for estrogen receptor alpha (ERα) using competitive binding assays .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., MCF-7) at 10–100 µM concentrations .

- Metabolic Stability : Incubate with liver microsomes to assess bioaccumulation potential .

Advanced: What computational methods aid in predicting the photophysical properties of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict absorption maxima (e.g., π→π* transitions at 300–400 nm) .

- TD-DFT : Simulate excited-state dynamics to correlate with experimental fluorescence quantum yields .

- Solvent Models : Include PCM (Polarizable Continuum Model) to account for solvent effects on Stokes shift .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.